molecular formula C15H16ClNO2S2 B5184637 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide

Cat. No. B5184637
M. Wt: 341.9 g/mol
InChI Key: VGVGXOMUVCZTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMETB is a sulfonamide derivative that contains a chloro group and a thioether functional group.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cellular metabolism. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, including D-alanine:D-alanine ligase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments include its potent antimicrobial and anticancer activity, as well as its relatively simple synthesis method. However, the limitations of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One potential direction is the development of novel 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide derivatives with improved potency and selectivity against bacterial and cancer cells. Another direction is the investigation of the potential use of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in agriculture, as it has been shown to exhibit herbicidal activity against various weed species. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylthioethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide as a white solid.

Scientific Research Applications

4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVGXOMUVCZTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

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